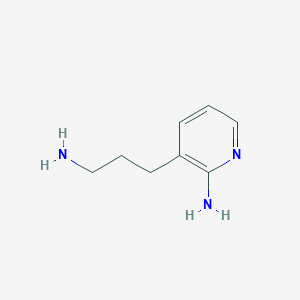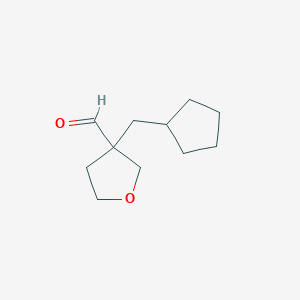
3-(Cyclopentylmethyl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentylmethyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C11H18O2. It is characterized by the presence of an oxolane ring substituted with a cyclopentylmethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)oxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylmethyl bromide with dihydrofuran in the presence of a strong base to form the oxolane ring. The resulting intermediate is then oxidized to introduce the aldehyde functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The oxolane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: 3-(Cyclopentylmethyl)oxolane-3-carboxylic acid.
Reduction: 3-(Cyclopentylmethyl)oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the reagents used.
Scientific Research Applications
3-(Cyclopentylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethyl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxolane ring may also participate in non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentylmethyl)oxolane-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.
3-(Cyclopentylmethyl)tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-(Cyclopentylmethyl)oxolane-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-(cyclopentylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-8-11(5-6-13-9-11)7-10-3-1-2-4-10/h8,10H,1-7,9H2 |
InChI Key |
VDFWOUTZTCSMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CCOC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13256375.png)

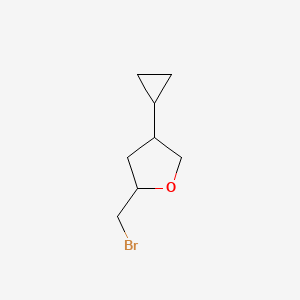
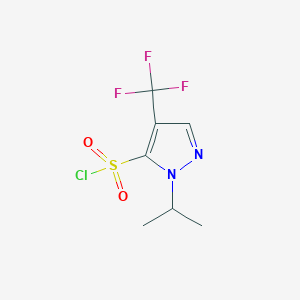
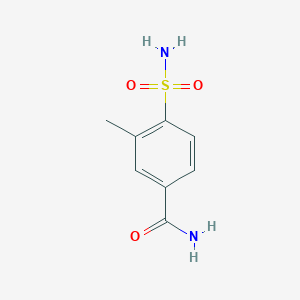
![6-Cyclopropyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13256390.png)
![Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13256398.png)
![2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B13256400.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13256404.png)
![Benzyl[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13256412.png)


